"Tert-butyl N-(3-carbamoylcyclopentyl)carbamate" chemical properties
"Tert-butyl N-(3-carbamoylcyclopentyl)carbamate" chemical properties
This is an in-depth technical guide on Tert-butyl N-(3-carbamoylcyclopentyl)carbamate , a critical bifunctional building block in medicinal chemistry.
A Versatile 1,3-Disubstituted Cyclopentane Scaffold for Drug Discovery
Executive Summary
Tert-butyl N-(3-carbamoylcyclopentyl)carbamate (CAS: 1436103-31-9) is a high-value aliphatic intermediate characterized by a 1,3-disubstituted cyclopentane ring. It features two distinct orthogonal functionalities: an acid-labile tert-butoxycarbonyl (Boc) protected amine and a stable primary amide .
This scaffold is pivotal in the synthesis of JAK inhibitors , neuraminidase inhibitors , and GPCR modulators , where the cyclopentane ring serves as a rigid bioisostere for proline or phenyl rings, improving metabolic stability and solubility profiles.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Structural Analysis
The molecule exists as a 1,3-disubstituted cyclopentane. Stereochemistry is the critical quality attribute (CQA) for biological activity.
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Cis-isomer: Substituents on the same face (syn). Often preferred for compact binding pockets.
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Trans-isomer: Substituents on opposite faces (anti). Provides extended geometry.
Property Table
| Property | Value / Descriptor |
| IUPAC Name | tert-butyl N-(3-carbamoylcyclopentyl)carbamate |
| CAS Number | 1436103-31-9 (Generic/Racemic) |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in Water |
| LogP (Predicted) | 0.8 – 1.2 (Lipinski compliant fragment) |
| H-Bond Donors | 2 (Amide -NH₂, Carbamate -NH-) |
| H-Bond Acceptors | 3 (Amide C=O, Carbamate C=O, Carbamate -O-) |
Synthetic Methodologies
The synthesis of this scaffold typically proceeds via the activation of the corresponding 3-aminocyclopentanecarboxylic acid . Below is a validated protocol for the conversion of the acid precursor to the target amide.
Validated Synthesis Protocol (Amidation)
Objective: Convert 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid to the primary amide.
Reagents:
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Starting Material: 3-(Boc-amino)cyclopentanecarboxylic acid (1.0 eq)
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Coupling Agent: HATU (1.2 eq) or EDC.HCl (1.5 eq) / HOBt (1.5 eq)
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Ammonia Source: NH₄Cl (2.0 eq) or 0.5M NH₃ in Dioxane
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Base: DIPEA (3.0 eq)
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Solvent: DMF (Dimethylformamide)
Step-by-Step Workflow:
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Activation: Dissolve the carboxylic acid in dry DMF under N₂ atmosphere. Add DIPEA and stir for 10 minutes.
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Coupling: Add HATU (or EDC/HOBt) at 0°C. Stir for 30 minutes to form the activated ester.
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Amidation: Add solid NH₄Cl (or ammonia solution). Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
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Quench & Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amine/base), sat. NaHCO₃, and brine.
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Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (MeOH/DCM gradient).
Synthesis Pathway Visualization
The following diagram illustrates the synthesis and potential downstream diversifications.
Figure 1: Synthetic route from precursor acid to target amide and downstream divergence to nitrile or diamine scaffolds.
Reactivity & Stability Profile
Orthogonal Reactivity
The molecule is designed for orthogonal deprotection , allowing selective manipulation of either the amide or the amine terminus.
| Functional Group | Reaction Type | Conditions | Product |
| Primary Amide (-CONH₂) | Dehydration | TFAA / Pyridine or POCl₃ | Nitrile (-CN) . Key intermediate for JAK inhibitors (e.g., cyanocyclopentyl motifs). |
| Primary Amide (-CONH₂) | Hofmann Rearrangement | PhI(OAc)₂ / MeOH | Primary Amine . Access to 1,3-diaminocyclopentanes.[1][2] |
| Boc-Amine (-NHBoc) | Acidic Deprotection | TFA / DCM or 4M HCl / Dioxane | Ammonium Salt . Unmasks the amine for reductive amination or acylation. |
Stability
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Thermal: Stable up to ~100°C. Amides are generally robust.
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Hydrolytic: Stable at neutral pH. Hydrolysis of the amide to acid occurs only under strong acidic/basic conditions at elevated temperatures.
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Storage: Hygroscopic. Store at 2–8°C under desiccant.
Applications in Drug Discovery[6][7]
JAK Inhibitor Scaffolds
The 1,3-disubstituted cyclopentane ring is a bioisostere for the piperidine or cyclohexane rings found in Janus Kinase (JAK) inhibitors.
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Mechanism: The amide is often dehydrated to a nitrile . The nitrile group can form a reversible covalent bond with the catalytic cysteine residue in the JAK kinase domain (covalent inhibition).
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Geometry: The cyclopentane ring enforces a specific vector angle between the warhead (nitrile) and the hinge-binding motif (attached to the amine), improving selectivity.
Viral Neuraminidase Inhibitors
Analogous to Peramivir , which utilizes a cyclopentane core to display multiple pharmacophores (guanidine, carboxylate, acetamide) in a specific spatial arrangement.
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This specific carbamate intermediate allows for the stepwise introduction of hydrophobic side chains (via the amine) and polar interacting groups (via the amide/acid).
Safety & Handling (MSDS Summary)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use in a fume hood, especially during the amidation step involving ammonia or dehydration steps involving POCl₃.
References
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Sigma-Aldrich. (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid Product Sheet.Link
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PubChem. Tert-butyl N-(3-aminocyclopentyl)carbamate Compound Summary. National Library of Medicine. Link
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WIPO Patentscope. Compounds for modulating norepinephrine transporters (NET) and synthesis intermediates.Link
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GuideChem. Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate and related cyclopentane derivatives.Link
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Thieme Chemistry. Direct Reductive Amination of Carbonyl Compounds.[3]Link
